molecular formula C25H15FN4O2S B11586263 (3Z)-1-benzyl-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-1-benzyl-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11586263
M. Wt: 454.5 g/mol
InChI Key: UUIHQZGRBVYPJP-MRCUWXFGSA-N
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Description

The compound (3Z)-1-benzyl-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one features a complex heterocyclic scaffold with distinct structural motifs:

  • A benzyl group at the 1-position of the indole ring.
  • A (3Z)-configured exocyclic double bond linking the indol-2-one core to a thiazolo[3,2-b][1,2,4]triazol-6-one moiety.
  • A 4-fluorophenyl substituent on the thiazolo-triazole ring.

This Z-configuration is critical for maintaining planar geometry and optimizing interactions with biological targets, as observed in structurally related antimicrobial agents .

Properties

Molecular Formula

C25H15FN4O2S

Molecular Weight

454.5 g/mol

IUPAC Name

(5Z)-5-(1-benzyl-2-oxoindol-3-ylidene)-2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C25H15FN4O2S/c26-17-12-10-16(11-13-17)22-27-25-30(28-22)24(32)21(33-25)20-18-8-4-5-9-19(18)29(23(20)31)14-15-6-2-1-3-7-15/h1-13H,14H2/b21-20-

InChI Key

UUIHQZGRBVYPJP-MRCUWXFGSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=C/4\C(=O)N5C(=NC(=N5)C6=CC=C(C=C6)F)S4)/C2=O

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C4C(=O)N5C(=NC(=N5)C6=CC=C(C=C6)F)S4)C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-benzyl-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the benzyl group and the construction of the thiazolo[3,2-b][1,2,4]triazole ring system. The final step involves the incorporation of the fluorophenyl group under specific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to optimize the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-benzyl-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and fluorophenyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon for hydrogenation reactions. Reaction conditions may vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products

The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or amino groups.

Scientific Research Applications

(3Z)-1-benzyl-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one: has a wide range of scientific research applications:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: The compound has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: It is utilized in the production of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of (3Z)-1-benzyl-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may modulate signaling pathways by interacting with receptors and altering downstream signaling events.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their comparative features are summarized below:

Table 1: Structural and Functional Comparison

Compound Name / ID Substituents (Indole 1-position) Substituents (Thiazolo-triazole) Key Findings Reference
Target Compound Benzyl 4-Fluorophenyl High lipophilicity; Z-configuration stabilizes planar geometry for target binding.
(3Z)-1-Methyl analog Methyl 4-Methylphenyl Reduced steric bulk improves solubility but may lower membrane permeability.
(3Z)-1-(2-Fluorobenzyl) analog 2-Fluorobenzyl 4-Methoxyphenyl Additional fluorine enhances polarity; methoxy group may alter metabolic pathways.
(3Z)-1-Benzyl-4-ethoxy analog Benzyl 4-Ethoxyphenyl Ethoxy group increases electron density, potentially reducing oxidative stability.

Electronic and Steric Effects

  • Fluorine vs. Methyl/Ethoxy Groups : The 4-fluorophenyl group in the target compound provides strong electron-withdrawing effects, favoring charge-transfer interactions in biological systems. In contrast, methyl () and ethoxy () substituents introduce electron-donating effects, which may reduce binding affinity to targets reliant on polar interactions .
  • Benzyl vs.

Structural and Conformational Analysis

  • Planarity and Crystal Packing : Isostructural analogs () adopt near-planar conformations except for substituents like 4-fluorophenyl, which orient perpendicularly to the core. This geometry may facilitate stacking interactions in enzyme active sites .
  • Synthesis and Crystallization : High-yield crystallization of analogs (e.g., ) suggests the target compound’s synthetic feasibility, though fluorinated variants may require optimized purification protocols .

Biological Activity

The compound (3Z)-1-benzyl-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic molecule that incorporates various pharmacologically significant moieties. Its intricate structure suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The compound features a unique combination of indole, thiazole, and triazole rings. The structural formula can be represented as follows:

Component Description
Molecular Formula C₁₈H₁₄F₃N₅O₂S
Molecular Weight 389.39 g/mol
IUPAC Name (3Z)-1-benzyl-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one

Antimicrobial Activity

Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant antimicrobial properties. Specifically:

  • A study demonstrated that compounds with similar structures showed broad-spectrum antibacterial effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 0.91 μM for certain derivatives .
  • The presence of electron-withdrawing groups on the phenyl ring enhances the antibacterial activity of these compounds .

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various studies:

  • In vitro assays have shown that thiazolo[3,2-b][1,2,4]triazole derivatives can inhibit cancer cell proliferation. For instance, similar compounds have demonstrated cytotoxicity against human cancer cell lines such as HeLa and MCF-7 .
  • The mechanism of action is believed to involve the inhibition of specific protein kinases associated with cancer cell growth .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are also noteworthy:

  • Studies have indicated that thiazolo derivatives can reduce inflammation markers in vitro. For example, compounds similar to the one have been shown to inhibit the release of pro-inflammatory cytokines in macrophage cultures .

Case Study 1: Antibacterial Activity

A recent study focused on synthesizing various thiazolo derivatives to evaluate their antibacterial efficacy. Compounds with specific substituents exhibited enhanced activity against Mycobacterium smegmatis, with one derivative showing an MIC of 50 μg/mL .

Case Study 2: Anticancer Activity

Another investigation assessed the cytotoxicity of several thiazolo-based compounds against breast cancer cells. The study reported significant growth inhibition at concentrations as low as 10 µM, suggesting a promising therapeutic potential for these derivatives .

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